molecular formula C8H5NO4 B13136815 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid

5-Hydroxybenzo[d]isoxazole-3-carboxylic acid

Katalognummer: B13136815
Molekulargewicht: 179.13 g/mol
InChI-Schlüssel: KINQPPXQZDLRJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxybenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipolarophile . This reaction can be catalyzed by metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could potentially enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxybenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like methanol or chloroform and may require specific temperatures and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Hydroxybenzo[d]isoxazole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

What sets 5-Hydroxybenzo[d]isoxazole-3-carboxylic acid apart from these similar compounds is its unique hydroxyl group, which can participate in additional hydrogen bonding and other interactions. This feature can enhance its reactivity and potential biological activity .

Eigenschaften

Molekularformel

C8H5NO4

Molekulargewicht

179.13 g/mol

IUPAC-Name

5-hydroxy-1,2-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(8(11)12)9-13-6/h1-3,10H,(H,11,12)

InChI-Schlüssel

KINQPPXQZDLRJK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)C(=NO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.